molecular formula C₁₀H₇D₃N₄O₄ B1147570 Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 CAS No. 259824-64-1

Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

Cat. No. B1147570
M. Wt: 253.23
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Crotonaldehyde 2,4-Dinitrophenylhydrazone derivatives involves reactions with DNPH (2,4-dinitrophenylhydrazine), as illustrated in studies focused on identifying crotonaldehyde as a hepatic microsomal metabolite through derivatization with DNPH and subsequent analysis by high-performance liquid chromatography (Wang, Chung, & Hecht, 1988). Additionally, the direct formation of 3-substituted crotonaldehydes via alkyne-enol ether cross-metathesis in aqueous medium presents an efficient synthesis method, highlighting the adaptability and reactivity of crotonaldehyde derivatives in various chemical environments (Castagnolo, Botta, & Botta, 2009).

Molecular Structure Analysis

Molecular structure analysis of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 and related compounds can be performed using spectroscopic techniques such as FT-IR and UV-Vis spectroscopy. Studies involving noncovalent interaction to stabilize the 2,4-Dinitrophenylhydrazone derivatives on semiconductor surfaces for enhanced optical properties employ DFT (Density Functional Theory) to investigate structures and stabilizing forces, underscoring the significance of molecular structure in determining the chemical and physical properties of these compounds (Alotaibi, 2020).

Chemical Reactions and Properties

Crotonaldehyde and its derivatives, including 2,4-Dinitrophenylhydrazones, undergo various chemical reactions, forming stable and unstable products that are crucial for analytical chemistry. The identification and characterization of deoxyguanosine-crotonaldehyde adducts, which form different types of adducts with deoxyguanosine, reveal the mutagenic and carcinogenic potential of crotonaldehyde (Eder & Hoffman, 1992).

Physical Properties Analysis

The analysis of physical properties, such as optical band gaps and absorption spectra, is essential for understanding the behavior of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 derivatives under different conditions. The stabilization of UV-vis absorption spectra in polar solvents and the reduction of optical band gaps upon doping with derivatives indicate the potential of these compounds in photocatalysis and solar cell systems (Alotaibi, 2020).

Chemical Properties Analysis

The chemical properties of Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3 are influenced by its reactivity and stability, which are critical for its applications in various analytical methods. The development of stable isotope dilution assays for quantitation in heat-processed edible fats and oils showcases the analytical importance of crotonaldehyde and its derivatives, providing a methodological framework for assessing exposure to these compounds in food (Granvogl, 2014).

Scientific Research Applications

Analytical Methodology Development

Research has focused on developing and improving analytical methods to detect and quantify crotonaldehyde and its derivatives in various matrices. For instance, Hu Qiu-fen (2010) developed a rapid HPLC method for determining crotonaldehyde in cigarette smoke by trapping and derivatizing crotonaldehyde on a Cambridge filter with 2,4-dinitrophenylhydrazine-acetonitrile solution, demonstrating a detection limit of 8.0 μg·L-1 and recovery rates between 96%-101% Hu Qiu-fen (2010). Similarly, another study by R. Schulte-Ladbeck et al. (2001) systematically investigated interferences in the determination of unsaturated aldehydes using the DNPH method, highlighting the challenges in quantifying unsaturated carbonyls due to unstable hydrazones reacting with excess reagent R. Schulte-Ladbeck et al. (2001).

Environmental and Health Monitoring

Crotonaldehyde's role as a pollutant and its impact on health have been examined, particularly its presence in cigarette smoke and environmental samples. The identification and quantification of crotonaldehyde and its derivatives, like in the method developed by Hongfei Zhang et al. (2022), are crucial for understanding the exposure risks and mechanisms of toxicity associated with this compound. Their work on acid-catalyzed isomerization of carbonyl compounds in heat-not-burn tobacco products highlights the need for accurate measurement techniques due to the presence of isomers that can result in analytical errors Hongfei Zhang et al. (2022).

Biochemical Impact Studies

Studies have explored crotonaldehyde's biochemical impacts, particularly its interaction with DNA. For example, Ning Zhang et al. (2016) developed a sensitive UHPLC-ESI-MS/MS method for quantifying crotonaldehyde-derived DNA adducts, highlighting crotonaldehyde's genotoxic potential by demonstrating its ability to form adducts with DNA in human cells Ning Zhang et al. (2016). Additionally, the development of analytical methods like the one proposed by Y. Sha et al. (2013) for detecting crotonaldehyde in saliva using magnetic graphene and MALDI-TOF-MS underlines the importance of monitoring this compound in biological samples for health risk assessments Y. Sha et al. (2013).

properties

IUPAC Name

N-[(E)-[(E)-but-2-enylidene]amino]-2,3,5-trideuterio-4,6-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O4/c1-2-3-6-11-12-9-5-4-8(13(15)16)7-10(9)14(17)18/h2-7,12H,1H3/b3-2+,11-6+/i4D,5D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUVNGJSSAEZHW-ZJMQGUFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N/N=C/C=C/C)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crotonaldehyde 2,4-Dinitrophenylhydrazone-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.